Xevinapant

IAP Antagonist Binding Affinity Target Engagement

Xevinapant is uniquely differentiated from all other SMAC mimetics by randomized Phase 2 data showing a 62% reduction in risk of progression/death (HR 0.38) and a 5-year overall survival benefit in locally advanced SCCHN. Its potent cIAP1 degradation (Ki=1.9 nM) drives tumor cell sensitization to cisplatin and radiation. For research aiming to validate IAP inhibition mechanisms or identify clinical-response biomarkers, this is the only compound with a proven translational rationale linking preclinical findings to long-term patient outcomes.

Molecular Formula C32H43N5O4
Molecular Weight 561.7 g/mol
CAS No. 1071992-99-8
Cat. No. B1669974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXevinapant
CAS1071992-99-8
SynonymsAT 406
AT-406
AT406 cpd
DEBIO1143
N-benzhydryl-5-(2-(methylamino)propanamido)-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo(1,2-a)(1,5)diazocine-8-carboxamide
SM 406
SM-406
SM406 cpd
Molecular FormulaC32H43N5O4
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1
InChIKeyLSXUTRRVVSPWDZ-MKKUMYSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xevinapant (CAS 1071992-99-8): A Clinically Advanced Oral SMAC Mimetic for Targeted Apoptosis Sensitization


Xevinapant (also known as AT-406, Debio 1143, SM-406) is an investigational, orally bioavailable small molecule that functions as a SMAC mimetic [1]. It directly antagonizes Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2, thereby promoting apoptotic cell death and sensitizing tumor cells to chemotherapy and radiotherapy [2][3]. Structurally, it is a monovalent SMAC mimetic, a key distinction from bivalent analogs, and is currently under investigation in Phase III clinical trials for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) [4][5].

Why Xevinapant Cannot Be Substituted by Other SMAC Mimetics in Head and Neck Cancer Research


In the class of SMAC mimetics, seemingly minor structural variations lead to profound differences in target binding profiles, pharmacokinetics, and clinical efficacy. Xevinapant, as a monovalent SMAC mimetic, possesses a distinct selectivity and potency profile for XIAP, cIAP1, and cIAP2 (Ki: 66.4, 1.9, and 5.1 nM, respectively) . This profile differs significantly from bivalent mimetics like SM-164 and Birinapant, as well as other monovalent compounds like LCL161. Furthermore, Xevinapant is the only IAP antagonist with a published, positive, randomized Phase II trial demonstrating a significant reduction in the risk of death or disease progression when added to chemoradiotherapy in LA SCCHN (HR=0.33) [1]. Substituting Xevinapant with an analog based solely on in vitro potency, without considering this unique clinical validation and its specific target engagement signature, introduces unacceptable scientific and regulatory risk in translational oncology research.

Quantitative Differentiation: Xevinapant vs. Key SMAC Mimetic Comparators


Evidence 1: Superior and More Balanced Binding Profile for IAP Family Proteins vs. SM-164 and Birinapant

Xevinapant demonstrates a highly potent and balanced binding profile across its three key IAP targets. Its binding affinity for cIAP1 (Ki = 1.9 nM) is within 2-fold of the ultra-potent bivalent SMAC mimetic SM-164 (Ki = 0.31 nM) [1]. However, Xevinapant's affinity for XIAP (Ki = 66.4 nM) is 119-fold and 32-fold greater than that of the bivalent comparators SM-164 (Ki = 0.56 nM) and Birinapant (Kd = 45 nM), respectively [1][2]. This indicates a more potent engagement of the direct caspase inhibitor XIAP, a target which SM-164 and Birinapant are comparatively weaker against.

IAP Antagonist Binding Affinity Target Engagement XIAP cIAP1/2

Evidence 2: 35-Fold Enhancement in Affinity Over Endogenous SMAC AVPI Peptide for cIAP1

Xevinapant is a potent mimetic of the endogenous IAP antagonist, second mitochondria-derived activator of caspases (SMAC). It binds to the BIR3 domain of IAPs with an affinity that far exceeds that of the natural SMAC AVPI peptide. Specifically, Xevinapant exhibits a 50- to 100-fold higher affinity for cIAP1 compared to the SMAC AVPI peptide .

SMAC Mimetic Affinity Enhancement AVPI Peptide Target Binding

Evidence 3: Validated Clinical Efficacy in a Randomized Phase II Trial vs. Placebo in Head and Neck Cancer

In a randomized, double-blind, placebo-controlled Phase II trial (NCT02022098) involving 96 patients with unresected LA SCCHN, the addition of Xevinapant to standard chemoradiotherapy (CRT) demonstrated a statistically significant improvement in progression-free survival (PFS). The risk of death or disease progression was reduced by 67% compared to placebo plus CRT (adjusted HR = 0.33; 95% CI, 0.17–0.67; p = 0.0019) [1]. Furthermore, the 5-year overall survival (OS) analysis showed the risk of death was approximately halved in the Xevinapant arm (adjusted HR = 0.47; 95% CI, 0.27–0.84; p = 0.0101) [2].

Clinical Trial Head and Neck Cancer Progression-Free Survival Overall Survival Phase II

Evidence 4: Superior Oral Bioavailability in Preclinical Species vs. Many IAP Antagonists

Xevinapant is characterized by good oral bioavailability across multiple preclinical species, including mice, rats, dogs, and non-human primates [1]. This is in contrast to many other IAP antagonists, such as the bivalent SMAC mimetic Birinapant, which requires intravenous administration in clinical trials [2].

Oral Bioavailability Pharmacokinetics Preclinical Drug-like Properties

High-Impact Research and Procurement Applications for Xevinapant


Validated Sensitizer for Chemoradiotherapy in Head and Neck Cancer Models

Xevinapant is the optimal IAP antagonist for preclinical and clinical studies investigating combination strategies with radiation and platinum-based chemotherapy in head and neck squamous cell carcinoma (HNSCC). Its unique clinical validation in a Phase II trial, showing a 67% reduction in the risk of progression or death when added to CRT [1], makes it an indispensable tool for mechanistic studies of treatment resistance and for developing next-generation combination regimens.

Investigating the Role of XIAP in Apoptosis Resistance

Given its relatively potent binding to XIAP (Ki = 66.4 nM) compared to many other SMAC mimetics that primarily target cIAP1/2 , Xevinapant is a superior chemical probe for dissecting the specific contribution of XIAP-mediated caspase inhibition to therapy resistance. Studies comparing Xevinapant's effects to those of more cIAP1/2-selective mimetics (e.g., Birinapant) can yield crucial insights into the functional redundancy and hierarchy of IAP family members in different cancer contexts.

Development of Orally Bioavailable IAP Antagonist Formulations

For pharmaceutical development programs aimed at creating orally bioavailable IAP antagonists, Xevinapant serves as a key reference standard. Its demonstrated oral bioavailability across multiple species [2] provides a benchmark for evaluating the pharmacokinetic properties of novel chemical entities. It can be used as a positive control in head-to-head ADME and efficacy studies to validate the performance of new candidates.

Technical Documentation Hub

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